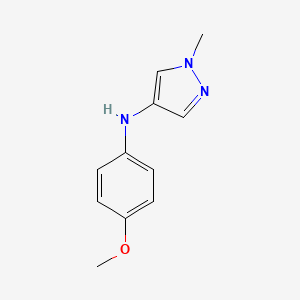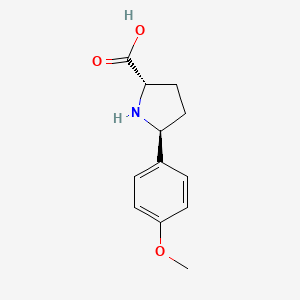
2,2-Dimethyl-3-(4-methylcyclohexyl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-(4-methylcyclohexyl)propanal is an organic compound with the molecular formula C12H22O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO). This compound is notable for its structural complexity, featuring a cyclohexyl ring substituted with a methyl group and a propanal chain with two additional methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(4-methylcyclohexyl)propanal typically involves the condensation of isobutylaldehyde with formaldehyde. This reaction is catalyzed by a compound that facilitates the formation of the desired product. The reaction conditions are generally mild, with the catalyst being easily recyclable .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored using techniques such as NMR, HPLC, and LC-MS to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-3-(4-methylcyclohexyl)propanal undergoes various chemical reactions, including:
Oxidation: This reaction converts the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products
Oxidation: 2,2-Dimethyl-3-(4-methylcyclohexyl)propanoic acid.
Reduction: 2,2-Dimethyl-3-(4-methylcyclohexyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dimethyl-3-(4-methylcyclohexyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism by which 2,2-Dimethyl-3-(4-methylcyclohexyl)propanal exerts its effects involves its interaction with specific molecular targets. The aldehyde group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activity and its use in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylpropanal:
2,2-Dimethyl-3-hydroxypropanal: This compound features a hydroxyl group instead of the formyl group.
Uniqueness
2,2-Dimethyl-3-(4-methylcyclohexyl)propanal is unique due to the presence of both a cyclohexyl ring and a highly branched aldehyde chain. This combination of structural features imparts distinct chemical properties, making it valuable in various applications .
Propriétés
Formule moléculaire |
C12H22O |
|---|---|
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
2,2-dimethyl-3-(4-methylcyclohexyl)propanal |
InChI |
InChI=1S/C12H22O/c1-10-4-6-11(7-5-10)8-12(2,3)9-13/h9-11H,4-8H2,1-3H3 |
Clé InChI |
PIAVUPHSTRVSFD-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)CC(C)(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


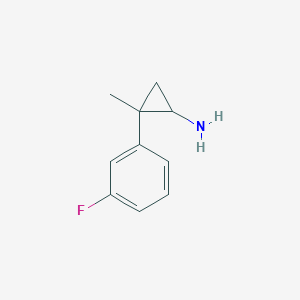
![1-Propyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B13240006.png)
![2,2,2-Trifluoro-N-{[3-(piperidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide](/img/structure/B13240018.png)

![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid](/img/structure/B13240040.png)
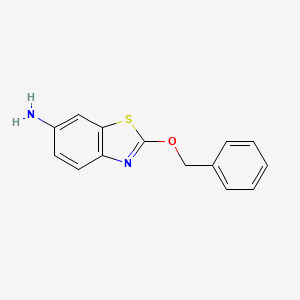

![(1S,4S)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B13240061.png)
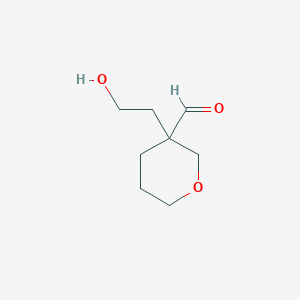
![2-[(1-Phenylpropyl)amino]propan-1-ol](/img/structure/B13240068.png)
![N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine](/img/structure/B13240070.png)
